molecular formula C17H12ClF2N3O2 B10910795 1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10910795
M. Wt: 363.7 g/mol
InChI Key: GFSQDAISTGEBEZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide, with the molecular formula C17H12ClF2N3O2, is a chemical compound . It belongs to the class of pyrazole derivatives and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, similar pyrazole derivatives are often synthesized using organic reactions. These reactions may include nucleophilic substitution, cyclization, and condensation reactions.

Industrial Production:: For industrial production, researchers typically optimize the synthetic route for efficiency, scalability, and cost-effectiveness. The process may involve specialized reagents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:: 1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions:

    Oxidation: Oxidative processes can modify functional groups.

    Reduction: Reduction reactions may alter the compound’s structure.

    Substitution: Substituents on the aromatic rings can be replaced.

    Cyclization: Formation of cyclic structures via intramolecular reactions.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformations. For example:

    Oxidation: May involve oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides.

    Cyclization: Heat, acid catalysts, or base-promoted cyclization.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and starting materials.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, toxicity, and potential therapeutic uses.

    Chemical Biology: Studying its interactions with biological macromolecules.

    Industry: Exploring its role in materials science or as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrazole derivatives. Its uniqueness may lie in specific substituents, functional groups, or biological activities.

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,21,24)

InChI Key

GFSQDAISTGEBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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